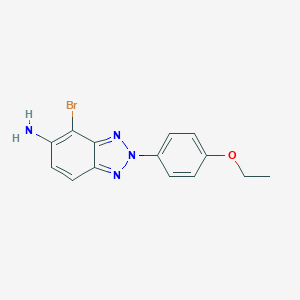![molecular formula C12H14N2O B243502 N-[4-(cyanomethyl)phenyl]butanamide](/img/structure/B243502.png)
N-[4-(cyanomethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]butanamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]butanamide selectively activates α7 nAChRs, which are widely distributed in the central nervous system (CNS). Activation of α7 nAChRs leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which play important roles in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]butanamide has been shown to improve cognitive function, memory, and attention in preclinical models of Alzheimer's disease, schizophrenia, and ADHD. It also has neuroprotective effects and can reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(cyanomethyl)phenyl]butanamide in lab experiments is its selectivity for α7 nAChRs, which allows for specific targeting of this receptor subtype. However, one limitation is that its effects may vary depending on the animal species used in experiments.
Orientations Futures
There are several future directions for research on N-[4-(cyanomethyl)phenyl]butanamide. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent and selective agonists of α7 nAChRs for clinical use. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of N-[4-(cyanomethyl)phenyl]butanamide.
In conclusion, N-[4-(cyanomethyl)phenyl]butanamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective activation of α7 nAChRs and its ability to improve cognitive function, memory, and attention make it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]butanamide involves the reaction of 4-(cyanomethyl)benzyl chloride with butanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in preclinical models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
N-[4-(cyanomethyl)phenyl]butanamide |
InChI |
InChI=1S/C12H14N2O/c1-2-3-12(15)14-11-6-4-10(5-7-11)8-9-13/h4-7H,2-3,8H2,1H3,(H,14,15) |
Clé InChI |
HXWMWISZSFXSMD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC#N |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243431.png)

![N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B243450.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243459.png)